2-Bromo-4-ethoxy-1-methylbenzene

Physical Form Handling Automated Synthesis

2-Bromo-4-ethoxy-1-methylbenzene (CAS 1445601-62-6; MFCD28142603) is a trisubstituted aromatic bromide building block belonging to the bromo-alkoxy-toluene family. The compound features a bromine atom at the 2-position, an ethoxy group at the 4-position, and a methyl group at the 1-position of the benzene ring, yielding the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 1445601-62-6
Cat. No. B3103591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-ethoxy-1-methylbenzene
CAS1445601-62-6
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C)Br
InChIInChI=1S/C9H11BrO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
InChIKeyGNTXPUQREWIXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-ethoxy-1-methylbenzene (CAS 1445601-62-6): Procurement-Relevant Physicochemical Profile & Class Positioning


2-Bromo-4-ethoxy-1-methylbenzene (CAS 1445601-62-6; MFCD28142603) is a trisubstituted aromatic bromide building block belonging to the bromo-alkoxy-toluene family. The compound features a bromine atom at the 2-position, an ethoxy group at the 4-position, and a methyl group at the 1-position of the benzene ring, yielding the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol [1]. At ambient temperature (20°C) the compound is a liquid with a density of approximately 1.3 g/cm³ and a refractive index of 1.52 . The bromine substituent serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the electron-donating ethoxy and methyl groups activate the ring toward electrophilic aromatic substitution [2]. Commercially, the compound is offered at purities of 97–99% (GC) and is positioned as an intermediate for pharmaceutical and agrochemical research .

Why 2-Bromo-4-ethoxy-1-methylbenzene Cannot Be Generically Substituted by In-Class Analogs


Within the bromo-alkoxy-toluene family, seemingly minor perturbations in substitution pattern, alkoxy chain length, or halogen identity produce measurable differences in physical state, boiling point, density, lipophilicity, and chromatographic behavior—each of which carries direct consequences for synthetic workflow design, purification strategy, and procurement specification compliance [1][2]. A simple swap from ethoxy to methoxy, for instance, changes the compound from a room-temperature liquid to a crystalline solid (melting point 144–145.5°C), fundamentally altering handling and solvent compatibility [2]. Likewise, positional isomerism (e.g., bromine at C-4 vs C-2) shifts the stereoelectronic activation pattern of the ring and can redirect the regiochemical outcome of subsequent electrophilic substitutions [1]. The quantitative evidence below demonstrates that substitution without explicit, data-supported justification risks compromising reaction reproducibility, isolation yield, and regulatory documentation traceability.

Quantitative Differentiation Evidence: 2-Bromo-4-ethoxy-1-methylbenzene vs. Closest Analogs


Physical State at Ambient Temperature: Liquid vs. Crystalline Solid

2-Bromo-4-ethoxy-1-methylbenzene is a liquid at 20°C , whereas its direct methoxy analog (2-bromo-4-methoxy-1-methylbenzene, CAS 36942-56-0) is a crystalline solid with a melting point of 144–145.5°C [1]. This phase difference eliminates the need for pre-heating or solvent pre-dissolution steps required for the solid methoxy analog when setting up room-temperature reactions.

Physical Form Handling Automated Synthesis

Boiling Point Differentiation for Distillation-Based Purification

The target compound exhibits a boiling point of 243.3±20.0°C at 760 mmHg , approximately 18.6°C higher than the methoxy analog (224.7±20.0°C at 760 mmHg; CAS 36942-56-0) [1]. This elevated boiling point reflects stronger intermolecular interactions conferred by the ethoxy group and provides a wider thermal window for fractional distillation separation from lower-boiling reaction components.

Boiling Point Distillation Purification

Density and Refractive Index as In-Process Quality Control Parameters

The target compound has a measured density of approximately 1.3 g/cm³ and a refractive index of 1.52 . In contrast, the methoxy analog has a higher density of 1.378±0.06 g/cm³ [1], and the positional isomer 1-bromo-4-ethoxy-2-methylbenzene (CAS 68155-69-1) has a density of 1.324±0.06 g/cm³ with a refractive index of 1.5461 . These orthogonal, instrument-accessible parameters facilitate rapid identity verification and purity assessment without consuming sample material.

Density Refractive Index QC In-Process Control

Lipophilicity (XLogP) Differentiation Affecting Chromatographic Retention and Extraction Behavior

The target compound has a computed XLogP3-AA value of 3.3 [1], whereas the methoxy analog (2-bromo-4-methoxy-1-methylbenzene) has a reported XLogP of 3.5 . This ΔLogP of –0.2 units predicts measurably different retention times on reversed-phase HPLC columns and altered partition behavior in aqueous-organic extraction workflows, enabling chromatographic resolution of the two compounds under identical gradient conditions.

Lipophilicity LogP Chromatography Extraction

Commercial Purity Tier: 99% (GC) Specification Enabling Stoichiometric Precision

The target compound is commercially available at a minimum purity of 99% as determined by gas chromatography (GC) . In comparison, the positional isomer 4-bromo-2-ethoxy-1-methylbenzene (CAS 871888-83-4) is typically supplied at ≥95% purity , and the isomer 1-bromo-4-ethoxy-2-methylbenzene (CAS 68155-69-1) at 97–98% . The 99% (GC) specification reduces the uncertainty in stoichiometric calculations for reactions where precise molar equivalence is critical—such as palladium-catalyzed cross-couplings where excess bromide can poison the catalyst.

Purity Assay Stoichiometry Procurement

Procurement-Relevant Application Scenarios for 2-Bromo-4-ethoxy-1-methylbenzene


Automated Parallel Synthesis Platforms Requiring Room-Temperature Liquid Handling

The liquid physical state of 2-Bromo-4-ethoxy-1-methylbenzene at ambient temperature [1] makes it directly compatible with automated liquid dispensing systems (e.g., Tecan, Hamilton, or Chemspeed platforms) without the need for pre-heating, sonication, or pre-dissolution in a carrier solvent. This contrasts with the methoxy analog, which must first be melted (MP 144–145.5°C) or dissolved, introducing additional unit operations that reduce throughput in high-density parallel synthesis campaigns. Procurement teams supporting automated medicinal chemistry workflows should therefore specify the ethoxy variant when liquid-handling compatibility is a requirement.

Pharmaceutical Intermediate Sourcing Requiring High Stoichiometric Fidelity in Cross-Coupling

When this aryl bromide is employed as the limiting reagent in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, the 99% (GC) purity specification [1] ensures that the calculated molar quantity corresponds closely to the actual amount of reactive bromide species. Lower-purity alternatives (e.g., 95% grade isomers ) introduce up to 5% by mass of unspecified impurities—potentially including de-brominated material, regioisomeric contaminants, or residual solvents—that can perturb catalyst loading calculations and reduce cross-coupling yield reproducibility. For process chemistry groups generating material for pre-clinical toxicology studies, this purity tier supports tighter batch-to-batch consistency.

Chromatographic Method Development Leveraging Distinct LogP and Refractive Index Signatures

The unique combination of XLogP 3.3 [1] and refractive index 1.52 differentiates this compound from its methoxy analog (XLogP 3.5) and positional isomers (nD 1.5461 for CAS 68155-69-1). Analytical development groups can exploit the 0.2-unit LogP offset to design reversed-phase HPLC gradient methods that achieve baseline resolution between the ethoxy and methoxy congeners. Simultaneously, the refractive index value provides a rapid, non-destructive identity check using a handheld refractometer, enabling warehouse QC teams to verify incoming material against the certificate of analysis before releasing inventory to synthesis laboratories.

Distillative Purification in Multi-Step Synthesis Where Thermal Stability Windows Differ

With a boiling point of 243.3±20.0°C [1], this compound offers an approximately 18.6°C higher boiling point than the methoxy analog (224.7±20.0°C). In multi-step synthetic sequences where the bromide intermediate is generated in the presence of lower-boiling solvents (e.g., THF, bp 66°C; EtOAc, bp 77°C; toluene, bp 110°C), the wider thermal gap facilitates cleaner separation by simple distillation, reducing the likelihood of azeotrope formation and minimizing thermal degradation risk during solvent stripping. Process development groups evaluating scalable routes should consider this thermal advantage when selecting among bromo-alkoxy-toluene building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-ethoxy-1-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.